molecular formula C18H17N3O5S B2754226 3-[(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 898466-70-1

3-[(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No. B2754226
CAS RN: 898466-70-1
M. Wt: 387.41
InChI Key: ZCRWTQXRJYSBPY-UHFFFAOYSA-N
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Description

The compound “3-[(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide” is a complex organic molecule that contains several functional groups. These include a methoxyphenyl group, a sulfonylamino group, and an oxazol group . Each of these groups contributes to the overall properties and potential applications of the compound.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it’s likely that it involves several steps, each introducing a different functional group. For example, the methoxyphenyl group could be introduced through a Friedel-Crafts alkylation, while the oxazol group could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The methoxyphenyl group is a benzene ring with a methoxy (OCH3) substituent, which is likely to contribute to the compound’s overall stability and possibly its reactivity. The oxazol group is a five-membered ring containing two heteroatoms (N and O), which could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the polar sulfonylamino and oxazol groups could potentially make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

  • Antagonistic Activities : Research involving indazole arylsulfonamides, similar in structure to the compound , has shown promising results as human CC-chemokine receptor 4 (CCR4) antagonists. This highlights the compound's potential in modulating immune responses, possibly contributing to therapies for autoimmune diseases or allergies (Procopiou et al., 2013).

Pharmacological Activities

  • Cardiac Electrophysiological Activity : N-substituted imidazolylbenzamides and benzene-sulfonamides, related to the compound of interest, have shown effectiveness as selective class III agents. These findings suggest potential applications in treating cardiac arrhythmias by modulating cardiac electrophysiological properties (Morgan et al., 1990).

Anticancer and PI3K Inhibition

  • PI3K Inhibition and Anticancer Effects : Studies on 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides have proposed these structures as novel PI3K inhibitors with anticancer activities. This indicates the compound's relevance in cancer research, particularly in targeting the PI3K/AKT/mTOR pathway for tumor growth inhibition (Shao et al., 2014).

Antimicrobial and Antitubercular Activities

  • Synthesis for Pharmacological Potential : New heterocycles with structural similarities, evaluated for cytotoxicity against organisms like Artemia salina and Daphnia magna, along with antimicrobial activities, showcase the compound's potential in developing new antimicrobial agents (Rosca, 2020).

Future Directions

The future research directions for this compound could be vast and would depend on its observed properties and activities. Given the biological activity associated with oxazole-containing compounds, one potential area of interest could be in drug discovery and medicinal chemistry .

properties

IUPAC Name

3-[(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c1-12-10-17(20-26-12)19-18(22)13-4-3-5-14(11-13)21-27(23,24)16-8-6-15(25-2)7-9-16/h3-11,21H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRWTQXRJYSBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide

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